![molecular formula C11H19NO B1531447 (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165446-54-6](/img/structure/B1531447.png)
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol, also known as 4-Heptynylpyrrolidin-3-ol, is a chiral compound with a wide range of applications in the scientific research field. It is a naturally-occurring compound that is found in a variety of organisms and serves as a building block for the synthesis of various complex molecules. This compound has been studied extensively for its biochemical and physiological effects and its potential for use in laboratory experiments.
Scientific Research Applications
Sequence-Selective Formation of Synthetic H-Bonded Duplexes
Researchers have explored the synthesis and properties of oligomers equipped with a sequence of phenol and pyridine N-oxide groups. These oligomers form duplexes through hydrogen bonding, demonstrating the potential of such structures in molecular recognition and self-assembly processes. The study showcases the application of pyrrolidine derivatives in creating complex molecular architectures with high fidelity sequence selectivity, hinting at their utility in nanotechnology and materials science (Stross et al., 2017).
Aggregation of Polythiophene Homopolymer and Block Copolymer
The aggregation behavior of polythiophene derivatives in solution has been examined, leveraging the characteristics of pyridine at the side chain. This research illuminates the role of pyrrolidine derivatives in controlling the aggregation of polymers, which is crucial for the development of advanced materials with tailored optical and electronic properties (Takagi et al., 2014).
Fluorescent Properties of Pyrrolo[3,4-c]Pyridine Derivatives
The study of the electronic nature and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives, such as 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione, reveals their potential in physiological applications. These compounds exhibit a large Stokes shift, high photostability, and the capability for light amplification, underscoring their relevance in developing new fluorescent markers for biological imaging (Bashmakova et al., 2021).
properties
IUPAC Name |
(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGPDSOHCAMRK-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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